Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

Lipophilicity profiling ADME prediction CNS drug design

Medicinal chemists probing aPKC steric tolerance need high-lipophilicity, sterically demanding probes. This isopropyl ester (XLogP3 6.6, MW 343.48) fills that gap. • XLogP3 6.6 vs. ~6.0 ethyl & ~5.4 methyl; TPSA 80.6 Ų; 5 rotatable bonds • ≥97% purity; multi-vendor ISO-certified supply ensures batch reproducibility • Ideal for VEGF/TNF-induced endothelial permeability assays & phenotypic screening

Molecular Formula C20H25NO2S
Molecular Weight 343.5g/mol
CAS No. 351156-36-0
Cat. No. B444064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
CAS351156-36-0
Molecular FormulaC20H25NO2S
Molecular Weight343.5g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N
InChIInChI=1S/C20H25NO2S/c1-13(2)23-20(22)18-17(12-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-14H,3-7,21H2,1-2H3
InChIKeyKTGPXBGYYGBBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 2-Amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate: Scaffold Overview & Procurement


Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (CAS 351156-36-0, MFCD01924164) is a fully synthetic, Gewald-type 2-aminothiophene-3-carboxylate ester bearing a 4-cyclohexylphenyl substituent at the thiophene C-4 position [1]. This substitution pattern places it within the 2-amino-3-carboxy-4-phenylthiophene pharmacophore class that has been structurally optimized as atypical protein kinase C (aPKC) inhibitors, where the C-4 aryl electron-donating character is a critical activity determinant [2]. The isopropyl ester (MW 343.48 g/mol, C₂₀H₂₅NO₂S) is the highest molecular weight member among the three common ester variants—methyl (CAS 350997-15-8, MW 315.43), ethyl (CAS 351156-51-9, MW 329.46), and isopropyl (MW 343.48)—and correspondingly the most lipophilic, with a computed XLogP3-AA of 6.6, exceeding typical CNS drug-like thresholds and suggesting preferential partitioning into hydrophobic compartments [1]. The compound is commercially available at ≥97% purity from multiple international vendors including Santa Cruz Biotechnology, Combi-Blocks, VWR, and MolCore, with standard packaging from milligrams to multi-gram quantities .

Why Ester Chain & Cyclohexylphenyl Substitution Are Non-Interchangeable


Within the 2-amino-4-phenylthiophene-3-carboxylate series, both the ester alkyl chain length and the C-4 aryl substitution exert independent, quantifiable control over lipophilicity, target engagement, and cellular permeability [1]. The published SAR for this pharmacophore explicitly demonstrates that electron-donating character at the C-4 aryl ring governs aPKC inhibitory potency: compounds lacking sufficient electron density at this position exhibit sharply reduced or absent activity in NFκB-driven transcription and VEGF/TNF-induced endothelial permeability assays [1]. The cyclohexyl group provides a unique combination of strong σ-donor induction (via the saturated ring) and substantial steric bulk (molar refractivity ~27.6 cm³/mol for cyclohexyl vs. ~2.9 cm³/mol for methyl), which simultaneously modulates target binding pocket occupancy and physicochemical properties [2]. Concurrently, the isopropyl ester imparts incremental lipophilicity (ΔXLogP3 ≈ +0.5–0.7 over the ethyl analog) without introducing the metabolic liability of longer n-alkyl chains, making it a deliberate and non-fungible choice in SAR exploration [2]. Simple replacement with a methyl or ethyl ester, or with a less electron-rich aryl substituent, will alter both in vitro potency and ADME behavior in non-linear ways that are not predictable without direct comparative data.

Quantitative Differentiation vs. Closest Structural Analogs


Lipophilicity Advantage of Isopropyl Over Methyl and Ethyl Esters

The isopropyl ester (CAS 351156-36-0) demonstrates the highest computed lipophilicity among the three common ester variants of the 4-cyclohexylphenyl-2-aminothiophene-3-carboxylate scaffold, with an XLogP3-AA of 6.6, compared to the ethyl ester (CAS 351156-51-9, predicted XLogP3-AA ~5.9–6.1) and the methyl ester (CAS 350997-15-8, predicted XLogP3-AA ~5.3–5.5) [1][2]. This represents an incremental ΔXLogP of approximately +0.5–0.7 over the ethyl analog and approximately +1.1–1.3 over the methyl analog. The cyclohexyl group is the dominant contributor to overall lipophilicity, but the ester alkoxy chain provides a fine-tuning handle that can be exploited to modulate logD, plasma protein binding, and membrane partitioning without altering the core pharmacophore [3].

Lipophilicity profiling ADME prediction CNS drug design

Steric Differentiation via Cyclohexylphenyl Molar Refractivity

The 4-cyclohexylphenyl substituent on the target compound provides steric bulk substantially exceeding that of para-halogen, para-methyl, or para-methoxy analogs evaluated in the published 2-amino-3-carboxy-4-phenylthiophene aPKC inhibitor SAR [1]. The cyclohexyl group alone contributes an estimated molar refractivity (MR) of ~27.6 cm³/mol, compared to ~5.6 cm³/mol for chlorine, ~2.9 cm³/mol for methyl, and ~7.9 cm³/mol for methoxy [2]. This steric differentiation is pharmacologically relevant because the Titchenell et al. (2013) SAR explicitly establishes that C-4 aryl substitution directly controls aPKC inhibitory potency and vascular permeability blocking efficacy, with the most potent compounds (e.g., compounds 6 and 32) bearing electron-donating groups that achieve EC₅₀ values in the low nanomolar range in both NFκB-driven transcription and VEGF/TNF-induced permeability cellular assays [1].

Medicinal chemistry Steric parameters Pharmacophore optimization

Supply Chain Reliability and Multi-Vendor Purity Comparison

The target compound is commercially available at NLT 97% purity from multiple independent manufacturers including MolCore (ISO-certified), Combi-Blocks, Santa Cruz Biotechnology, and VWR International, with documented MDL number MFCD01924164 ensuring unambiguous structural identification across supplier catalogs [1][2]. In contrast, the propyl ester analog (propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate) lacks a distinct CAS registry entry in major databases and is not catalogued by the same breadth of international suppliers at comparable purity grades, limiting its utility in reproducible SAR studies where batch-to-batch consistency is critical [3]. The methyl (CAS 350997-15-8, MW 315.43) and ethyl (CAS 351156-51-9, MW 329.46) esters are similarly well-supplied, but the isopropyl variant uniquely combines the most extensive vendor network with the highest molecular weight and lipophilicity in the series, making it the preferred choice when hydrophobic character needs to be maximized without sacrificing procurement reliability [1].

Chemical procurement Quality control Supply chain reliability

Electron-Donating Character and aPKC SAR Compliance

The Titchenell et al. (2013) SAR study explicitly demonstrates that 'electron-donating moieties off the C-4 aryl moiety of the 2-amino-3-carboxy-4-phenylthiophene backbone' are required for aPKC inhibitory activity, with the most potent compounds (6 and 32) achieving EC₅₀ values in the low nanomolar range in cellular models of NFκB-driven transcription and VEGF/TNF-induced endothelial permeability [1]. The cyclohexyl group, as a saturated cyclic alkyl substituent, exerts its electron-donating effect through σ-induction (Hammett σₚ ≈ −0.15 to −0.20) rather than π-resonance, providing a moderate and tunable level of electron donation that qualitatively differs from strong π-donors like methoxy (σₚ⁺ ≈ −0.78) or dimethylamino (σₚ⁺ ≈ −1.7) [2]. This intermediate electron-donating character, combined with the conformational flexibility of the cyclohexyl ring (which can adopt chair conformations that modulate the effective steric footprint), may offer a differentiated selectivity window compared to rigid, planar electron donors that could engage in off-target π-stacking interactions with other kinase ATP-binding sites [1][2]. Direct comparative IC₅₀ or EC₅₀ data for the cyclohexylphenyl-isopropyl ester combination versus explicit comparators is not available in the published peer-reviewed literature at the time of this analysis.

Structure-activity relationship aPKC inhibition Electron-donating groups

Research Applications and Procurement Scenarios


Steric Tolerance Mapping in aPKC Inhibitor Design

Medicinal chemistry teams optimizing 2-amino-4-phenylthiophene-based aPKC inhibitors should select this compound when they need to probe the upper limit of steric tolerance at the kinase ATP-binding pocket. The cyclohexylphenyl substituent, with a molar refractivity approximately 5-fold larger than 4-chloro or 4-methyl and approximately 3.5-fold larger than the 3,4-dimethoxy variant found in the reference inhibitor aPKC-I-diMeO (IC₅₀ ~6 μM for PRKCZ), provides a probe for steric exclusion effects that smaller substituents cannot address [1]. The high lipophilicity (XLogP3 = 6.6) further allows evaluation of whether enhanced membrane partitioning compensates for or exacerbates any loss in binding affinity due to steric clash, informing the design of subsequent analogs with balanced steric and lipophilic properties [2].

High-Lipophilicity Probe for Barrier Permeability Studies

For laboratories investigating VEGF/TNF-induced vascular permeability in retinal or brain endothelial models, this compound offers the highest lipophilicity in the commercially available 4-cyclohexylphenyl-2-aminothiophene ester series (XLogP3 = 6.6 vs. ~5.9–6.1 for ethyl and ~5.3–5.5 for methyl) [1]. The established SAR from Titchenell et al. (2013) confirms that C-4 substituted 2-amino-3-carboxy-4-phenylthiophenes effectively block endothelial permeability in cell culture and in vivo [2]. The elevated lipophilicity of the isopropyl ester is expected to enhance partitioning into lipid-rich barrier tissues, making this compound a strategic choice for evaluating whether increased tissue exposure translates to improved barrier protection efficacy relative to less lipophilic analogs.

Chemical Library Diversification of Gewald 2-Aminothiophenes

Compound library designers seeking to diversify the 2-aminothiophene chemical space for phenotypic or target-based screening should include this compound as a representative of the high-MW, high-lipophilicity, sterically demanding sub-region of the scaffold. With MW 343.48 g/mol, XLogP3 6.6, TPSA 80.6 Ų, and 5 rotatable bonds, it occupies a distinct region of physicochemical property space compared to the methyl (MW 315.43, XLogP3 ~5.4) and ethyl (MW 329.46, XLogP3 ~6.0) analogs [1]. The availability from multiple ISO-certified vendors at ≥97% purity ensures batch-to-batch reproducibility in screening campaigns, which is not guaranteed for the propyl ester analog that lacks a discrete CAS registry and a robust multi-vendor supply chain [3].

Reference Standard for Lipophilic Thiophene Ester Analysis

Analytical chemistry groups developing HPLC, LC-MS, or GC methods for the quantification of 2-aminothiophene-3-carboxylate derivatives can employ this compound as a high-lipophilicity reference standard. Its well-defined structure (MDL MFCD01924164, unambiguous InChIKey KTGPXBGYYGBBJW-UHFFFAOYSA-N), multi-vendor availability at documented purity (NLT 97%), and retention time differentiation from the less lipophilic methyl and ethyl esters make it suitable for system suitability testing and calibration curve construction when analyzing compound libraries that span a wide polarity range [1][2].

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